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Abstract
para-Methylaminorex (4-MAR), a synthetic stimulant of the 2-amino-5-aryloxazoline class,

exhibits a significant potential for abuse and dependence. This document provides a

comprehensive technical overview of the pharmacological, pharmacokinetic, and behavioral

data supporting this assessment. Through a detailed examination of its mechanism of action as

a potent monoamine releasing agent, particularly for dopamine and norepinephrine, this guide

elucidates the neurobiological underpinnings of its reinforcing effects. Quantitative data from

preclinical studies are summarized, and detailed experimental protocols for key behavioral and

neurochemical assays are provided to facilitate further research in this area.

Introduction
para-Methylaminorex, also known as 4-MAR or by its street name "U4Euh," first emerged as

a designer drug in the 1980s.[1] It is structurally related to aminorex and the more widely

known stimulant, methamphetamine. The presence of two chiral centers results in four

stereoisomers: (±)-cis and (±)-trans, with the (±)-cis isomers being the form predominantly

encountered in recreational use.[2] Its potent psychostimulant effects, coupled with a relatively

long duration of action, have contributed to its classification as a Schedule I controlled

substance in the United States, indicating a high potential for abuse and no accepted medical

use.[1]
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This guide aims to provide a detailed technical resource for researchers and professionals in

the field of drug development and addiction science, summarizing the current understanding of

4-MAR's abuse and dependence potential.

Pharmacology
Mechanism of Action
4-MAR functions primarily as a potent substrate-type releasing agent for monoamine

neurotransmitters.[1][3] It interacts with the dopamine transporter (DAT), norepinephrine

transporter (NET), and to a lesser extent, the serotonin transporter (SERT), causing a non-

vesicular release of these neurotransmitters from the presynaptic terminal into the synaptic

cleft.[3] This surge in synaptic dopamine and norepinephrine is the primary mechanism

underlying its stimulant and reinforcing effects.[4]

Quantitative Pharmacological Data
The following table summarizes the in vitro potency of (±)-cis-4-MAR and a related analogue,

(±)-cis-para-methyl-4-methylaminorex (4,4'-DMAR), in inducing monoamine release from rat

brain synaptosomes.

Compound DAT EC50 (nM) NET EC50 (nM) SERT EC50 (nM)

(±)-cis-4-MAR 1.7 ± 0.2 4.8 ± 0.9 53.2

(±)-cis-4,4'-DMAR 8.6 ± 1.1 26.9 ± 5.9 18.5 ± 2.8

(Data sourced from

Brandt et al., 2014)[3]

Signaling Pathways
The primary signaling pathway affected by 4-MAR involves the enhanced activation of

postsynaptic dopamine and norepinephrine receptors due to increased neurotransmitter

availability in the synapse.
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Caption: Mechanism of 4-MAR-induced monoamine release and postsynaptic signaling.

Pharmacokinetics
Pharmacokinetic properties of the four stereoisomers of 4-MAR have been characterized in

rats. These differences may contribute to the varied behavioral effects observed between the

isomers.
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Stereoisomer
Volume of
Distribution
(L/kg)

Elimination
Half-life (min)

Bioavailability
(IP)

Bioavailability
(Oral)

trans-4S,5S 1.7 - 2.3 35 - 42 32 - 57% 4 - 16%

cis-4R,5S 1.7 - 2.3 35 - 42 32 - 57% 4 - 16%

cis-4S,5R 1.7 - 2.3 35 - 42 32 - 57% 4 - 16%

trans-4R,5R N/A 118 - 169 100% 83%

(Data sourced

from Friström et

al., 2002)[2]

Behavioral Studies of Abuse Potential
Intravenous Self-Administration
Intravenous self-administration studies in primates are a gold standard for assessing the

reinforcing effects and abuse liability of a substance.

Experimental Protocol: Intravenous Self-Administration in Rhesus Monkeys

Subjects: Adult male rhesus monkeys with indwelling intravenous catheters.

Apparatus: Standard operant conditioning chambers equipped with two levers.

Training: Monkeys are first trained to self-administer a known reinforcer, such as cocaine,

on a fixed-ratio (FR) schedule of reinforcement (e.g., FR 10, where 10 lever presses result

in one infusion).

Substitution: Once stable responding for cocaine is established, saline is substituted to

extinguish responding. Subsequently, different doses of (±)-cis-4-MAR (e.g., 0.0003-0.1

mg/kg/infusion) or vehicle are made available for self-administration.

Data Analysis: The number of infusions per session is recorded. A significant increase in

responding for a dose of 4-MAR compared to vehicle indicates reinforcing effects.[5]
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Studies have shown that rhesus monkeys will readily self-administer (±)-cis-4-MAR, with

patterns of intake similar to those observed with cocaine, confirming its high abuse potential.[5]

Conditioned Place Preference
Conditioned place preference (CPP) is a behavioral paradigm used to measure the rewarding

properties of a drug by assessing an animal's preference for an environment previously paired

with the drug's effects.

Experimental Protocol: Conditioned Place Preference in Rats

Apparatus: A two-compartment chamber with distinct visual and tactile cues in each

compartment.

Pre-conditioning Phase: On the first day, rats are allowed to freely explore both

compartments to determine any baseline preference.

Conditioning Phase: Over several days, rats receive an injection of a specific dose of a 4-

MAR stereoisomer (e.g., 0.3-3 mg/kg, s.c.) and are confined to one compartment. On

alternate days, they receive a vehicle injection and are confined to the other compartment.

Post-conditioning (Test) Phase: On the test day, rats are placed in the apparatus with free

access to both compartments, and the time spent in each compartment is recorded.

Data Analysis: A significant increase in the time spent in the drug-paired compartment

compared to the pre-conditioning phase and/or compared to a vehicle-treated control

group indicates that the drug has rewarding properties.[6]

All four stereoisomers of 4-MAR have been shown to induce conditioned place preference in

rodents, further supporting its rewarding effects.[1]
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Caption: Experimental workflow for the Conditioned Place Preference paradigm.

Drug Discrimination
Drug discrimination studies in animals are used to assess the subjective effects of a drug.
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Experimental Protocol: Drug Discrimination in Rats

Training: Rats are trained to discriminate between an injection of a known stimulant, such

as S(+)-amphetamine (e.g., 1 mg/kg), and a saline injection. They are trained to press one

of two levers for a food reward depending on which substance was administered.

Testing: Once the discrimination is learned, rats are tested with various doses of the 4-

MAR stereoisomers to see which lever they press.

Data Analysis: If the rats predominantly press the amphetamine-appropriate lever after

receiving a dose of 4-MAR, it is said to have generalized to the amphetamine stimulus,

indicating similar subjective effects. The ED50 is the dose at which the drug produces 50%

of the maximum drug-appropriate responding.[7]

All four stereoisomers of 4-MAR generalize to the discriminative stimulus effects of

amphetamine, with the following rank order of potency: trans(4S,5S) > cis(4S,5R) ≈ cis(4R,5S)

> trans(4R,5R).[7]

Stereoisomer
Drug Discrimination ED50 (mg/kg) vs.
S(+)-Amphetamine

trans(4S,5S) 0.25

cis(4S,5R) 1.2

cis(4R,5S) 1.5

trans(4R,5R) > 1.5 (incomplete substitution at 15 min)

(Data sourced from Glennon & Misenheimer,

1990)[7]

Dependence and Withdrawal
While there is a lack of formal clinical studies on 4-MAR dependence and withdrawal in

humans, anecdotal reports from recreational users describe a long duration of action (up to 12-

16 hours) followed by a "crash" characterized by fatigue and dysphoria.[4][6] Some users
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report a lack of craving for redosing compared to methamphetamine, while others describe it as

having a smooth comedown.[4][5]

The neurobiological mechanisms of psychostimulant withdrawal are generally characterized by

a hypodopaminergic state, leading to anhedonia, fatigue, and depression. It is plausible that

withdrawal from chronic 4-MAR use would involve similar neuroadaptations in the mesolimbic

dopamine system.

Neurotoxicity
Some studies have suggested that 4-MAR may have neurotoxic potential, particularly towards

serotonergic systems, as evidenced by a reduction in tryptophan hydroxylase activity.[8]

However, it appears to be less neurotoxic to dopaminergic neurons compared to

methamphetamine.[9]

Conclusion
The available preclinical data strongly indicate that para-Methylaminorex possesses a high

potential for abuse and the development of dependence. Its potent activity as a dopamine and

norepinephrine releasing agent, coupled with demonstrated reinforcing effects in robust animal

models of addiction, underscores the significant public health risks associated with its non-

medical use. Further research is warranted to fully characterize the long-term neurobiological

consequences of 4-MAR use, including the specific mechanisms of withdrawal and potential

neurotoxicity in humans. The detailed experimental protocols provided in this guide are

intended to serve as a resource for researchers investigating these and other aspects of this

potent psychostimulant.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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